Tert-butyl 4-nitrosopiperazine-1-carboxylate

Reference standard purity Pharmaceutical impurity analysis Nitrosamine quantification

Tert‑butyl 4‑nitrosopiperazine‑1‑carboxylate (CAS 877177‑42‑9; synonyms: 1‑Boc‑4‑nitrosopiperazine, N‑Nitroso‑N‑BOC‑piperazine) is an N‑nitrosamine derivative of 1‑Boc‑piperazine that serves as a certified reference standard for nitrosamine impurity control in multiple drug substances. It is a pale yellow solid with molecular formula C₉H₁₇N₃O₃ and a molecular weight of 215.25 g mol⁻¹ [REFS‑1].

Molecular Formula C9H17N3O3
Molecular Weight 215.25 g/mol
Cat. No. B8083543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-nitrosopiperazine-1-carboxylate
Molecular FormulaC9H17N3O3
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)N=O
InChIInChI=1S/C9H17N3O3/c1-9(2,3)15-8(13)11-4-6-12(10-14)7-5-11/h4-7H2,1-3H3
InChIKeyJSDOTLMZJULKCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert‑Butyl 4‑Nitrosopiperazine‑1‑carboxylate – A Multi‑API Nitrosamine Reference Standard for Pharmaceutical Impurity Control


Tert‑butyl 4‑nitrosopiperazine‑1‑carboxylate (CAS 877177‑42‑9; synonyms: 1‑Boc‑4‑nitrosopiperazine, N‑Nitroso‑N‑BOC‑piperazine) is an N‑nitrosamine derivative of 1‑Boc‑piperazine that serves as a certified reference standard for nitrosamine impurity control in multiple drug substances. It is a pale yellow solid with molecular formula C₉H₁₇N₃O₃ and a molecular weight of 215.25 g mol⁻¹ [REFS‑1]. The compound is supplied with comprehensive characterization data and finds its primary use as a pharmaceutical analytical impurity (PAI) in ANDA/NDA submissions, method validation, and quality control [REFS‑2].

Why In‑Class Nitrosopiperazine Reference Standards Cannot Substitute Tert‑Butyl 4‑Nitrosopiperazine‑1‑Carboxylate


Nitrosopiperazine derivatives differ fundamentally in their physicochemical and regulatory profiles depending on the N‑substituent. The tert‑butyl carbamate (Boc) group present in this compound confers solid‑state handling, higher thermal stability, distinct chromatographic retention, and recognition across multiple pharmacopeial impurity monographs, whereas close analogs such as ethyl 4‑nitrosopiperazine‑1‑carboxylate or 1‑methyl‑4‑nitrosopiperazine are liquids with lower boiling points, different LogP values, and narrower drug‑specific applicability [REFS‑1][REFS‑2]. Consequently, simple substitution of one nitrosopiperazine standard for another fails to meet the identity, purity, and regulatory traceability requirements essential for validated analytical methods in pharmaceutical development.

Tert‑Butyl 4‑Nitrosopiperazine‑1‑Carboxylate – Quantified Differentiation Against Closest Nitrosopiperazine Analogues


Purity Specification: Tert‑Butyl 4‑Nitrosopiperazine‑1‑Carboxylate Achieves 98 % Minimum Purity vs. 95 % for Ethyl Ester Analog

The target compound is commercially available with a minimum purity specification of 98.00 % (HPLC) from Alsachim [REFS‑1], whereas the closest ester analogue, ethyl 4‑nitrosopiperazine‑1‑carboxylate, is supplied at 95 % purity (HPLC) [REFS‑2]. A 3 percentage‑point absolute purity advantage reduces the uncertainty introduced by co‑eluting impurities during method validation and lowers the need for additional purification steps prior to use as a calibrant.

Reference standard purity Pharmaceutical impurity analysis Nitrosamine quantification

Physical Form: Solid‑State Handling Advantage Over Liquid Analogs Such as Ethyl and Methyl Nitrosopiperazines

Tert‑butyl 4‑nitrosopiperazine‑1‑carboxylate is isolated as a pale yellow to yellow solid [REFS‑1], whereas ethyl 4‑nitrosopiperazine‑1‑carboxylate is a viscous yellow liquid [REFS‑2] and 1‑methyl‑4‑nitrosopiperazine is also a liquid at ambient temperature [REFS‑3]. Solid reference standards simplify accurate sub‑milligram weighing on microbalances, reduce solvent evaporation errors during standard preparation, and facilitate long‑term storage without concentration drift.

Reference standard handling Weighing accuracy Solid vs. liquid reference materials

Boiling Point and Thermal Stability: 22 °C Higher Boiling Point Than Ethyl Ester Analog

The predicted boiling point of tert‑butyl 4‑nitrosopiperazine‑1‑carboxylate is 344.4 ± 35.0 °C at 760 mmHg [REFS‑1], compared with 321.94 °C (rough estimate) for ethyl 4‑nitrosopiperazine‑1‑carboxylate [REFS‑2]. This approximately 22 °C higher boiling point reflects stronger intermolecular interactions imparted by the bulky tert‑butyl carbamate group and correlates with improved thermal stability during GC‑MS analysis and accelerated stability studies.

Thermal stability GC‑MS compatibility Nitrosamine reference standard storage

LogP‑Driven Chromatographic Differentiation: 0.78 LogP Unit Higher Lipophilicity for Distinct HPLC Retention

Tert‑butyl 4‑nitrosopiperazine‑1‑carboxylate has a predicted LogP of 1.09630 [REFS‑1], while ethyl 4‑nitrosopiperazine‑1‑carboxylate exhibits a LogP of 0.31770 [REFS‑2]. The difference of approximately 0.78 log units translates to a roughly 6‑fold higher partition coefficient in octanol/water for the tert‑butyl compound, resulting in significantly longer retention on reversed‑phase (C18) HPLC columns under identical mobile phase conditions.

HPLC method development Reversed‑phase chromatography Nitrosamine impurity separation

Multi‑API Reference Standard Coverage: Applicable Across Five Drug Substance Monographs vs. Narrow Single‑API Scope of Analogues

Tert‑butyl 4‑nitrosopiperazine‑1‑carboxylate is explicitly designated as a reference impurity standard for the following active pharmaceutical ingredients: Brexpiprazole [REFS‑1], Teneligliptin [REFS‑2], Olaparib [REFS‑3], Vortioxetine [REFS‑4], and Rifapentine [REFS‑5]. It is also listed as a USP Pharmaceutical Analytical Impurity (PAI) [REFS‑6]. In contrast, ethyl 4‑nitrosopiperazine‑1‑carboxylate (Nitrosamines Impurity 62) is not linked to any specific drug substance monograph in major pharmacopeias. This multi‑API coverage provides procurement efficiency for CROs and pharmaceutical companies that require a single reference standard to support multiple drug development programs.

Pharmaceutical ANDA submission Multi‑drug impurity reference Regulatory nitrosamine control

Tert‑Butyl 4‑Nitrosopiperazine‑1‑Carboxylate – Evidence‑Based Application Scenarios for Procurement Decision‑Making


Analytical Method Development and Validation for Brexpiprazole or Teneligliptin ANDA Submissions

The compound’s 98 % minimum purity [REFS‑1] and solid‑state form [REFS‑2] make it the preferred calibrant for HPLC‑MS/MS method validation in ANDA submissions for Brexpiprazole and Teneligliptin, where regulatory guidance requires impurity reference standards with well‑characterized purity and stability profiles. The USP PAI listing [REFS‑3] further supports direct traceability for pharmacopeial method compliance.

Trace‑Level Genotoxic Impurity Quantification Across Multiple Drug Programs Using a Single Reference Standard

Because this compound serves as a designated impurity reference for five drug substances (Brexpiprazole, Teneligliptin, Olaparib, Vortioxetine, and Rifapentine) [REFS‑4], a CRO or pharmaceutical quality control laboratory can streamline its reference standard inventory by qualifying a single material for multiple client projects, provided that method‑specific system suitability criteria are met.

Forced Degradation and Stability‑Indicating Method Development for Drug Products Containing Piperazine Moieties

The compound’s higher boiling point (344.4 °C) [REFS‑5] and reported stability of ≥ 1 year [REFS‑1] support its use as a reference marker in forced degradation studies (oxidative, thermal, and photolytic stress) to identify and quantify nitrosamine formation pathways in drug products containing secondary piperazine amines.

Pharmacopeial Monograph Development and Regulatory Submission for Nitrosamine Impurity Limits

The availability of this compound as a USP Pharmaceutical Analytical Impurity [REFS‑3] and its multi‑pharmacopeia recognition (USP, EMA, JP, BP) [REFS‑6] make it suitable for developing compendial methods and setting acceptance limits for nitrosamine impurities in finished drug products, in accordance with ICH M7(R2) and regional regulatory requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-nitrosopiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.